molecular formula C18H23N5O2 B2803291 2-[(E)-but-2-enyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887671-84-3

2-[(E)-but-2-enyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2803291
CAS No.: 887671-84-3
M. Wt: 341.415
InChI Key: QDKOMGXRAYIGJT-SNAWJCMRSA-N
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Description

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .


Physical and Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Novel Pathways for Generating Heterocyclic Compounds

  • The study by Klásek et al. (2009) explored the reaction of 1-substituted 3-aminoquinoline-2,4-diones with isothiocyanates, leading to novel compounds through rearrangements in boiling acetic acid or concentrated hydrochloric acid. This research highlights an innovative pathway to generate compounds with potential for further pharmacological application (Klásek et al., 2009).

Synthesis and Applications of Glycolurils

  • Glycolurils and their analogues, as reviewed by Kravchenko et al. (2018), show widespread applications across various scientific and technological fields, including pharmacology and supramolecular chemistry. Their synthesis methods and applications underscore the versatility of heterocyclic compounds in creating pharmacologically active agents (Kravchenko et al., 2018).

Innovative Molecular Scaffolds

  • Wang et al. (2016) reported the synthesis of a novel glycoluril scaffold through the Mannich reaction, demonstrating the potential of such compounds for further development in materials science or drug design (Wang et al., 2016).

Heterocyclic Compounds as Photosystem II Inhibitors

  • Oettmeier et al. (2001) discovered that certain heterocyclic compounds act as excellent inhibitors of the Photosystem II D1 reaction center protein, revealing a new class of Photosystem II inhibitors. This could have implications for the development of herbicides or the study of photosynthesis (Oettmeier et al., 2001).

Synthesis of Benzimidazole-4,7-diones

  • Kim et al. (2018) described a method for synthesizing pyrimidine- and quinazoline-fused benzimidazole-4,7-diones, showcasing the potential for creating N-fused hybrid scaffolds. This research could contribute to the development of new pharmaceuticals or materials (Kim et al., 2018).

Mechanism of Action

Many imidazole-based compounds have been found to have antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many other activities .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

Properties

IUPAC Name

2-[(E)-but-2-enyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-4-5-10-21-16(24)14-15(20(3)18(21)25)19-17-22(14)11-12(2)23(17)13-8-6-7-9-13/h4-5,11,13H,6-10H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKOMGXRAYIGJT-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C=C(N3C4CCCC4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3C4CCCC4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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